molecular formula C16H15N5O B2686513 5-amino-N-phenyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443111-16-8

5-amino-N-phenyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2686513
CAS No.: 443111-16-8
M. Wt: 293.33
InChI Key: QRNTZNTVLNSIQO-UHFFFAOYSA-N
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Description

5-amino-N-phenyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in scientific research, built on the versatile 1,2,3-triazole-4-carboxamide scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry and has been identified as a core component in the development of novel bioactive molecules . The 1,2,3-triazole-4-carboxamide core, particularly the 5-amino derivative, has demonstrated considerable potential in drug discovery campaigns. Research into analogous compounds has revealed promising biological activities. For instance, optimized derivatives have been developed as potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Other research efforts have identified 5-amino-1,2,3-triazole-4-carboxamides (ATCs) as a novel hit series with significant activity against Trypanosoma cruzi , the parasite responsible for Chagas' disease . Furthermore, structurally related 1,2,3-triazole-4-carboxamide derivatives have been synthesized and evaluated for in vitro anticancer activity, showing promising results against a diverse panel of human tumor cell lines . The specific substitution pattern on the triazole core is critical for its biological activity and physicochemical properties . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Handle with care, refer to the material safety data sheet (MSDS) for detailed hazard information, and ensure all laboratory safety protocols are followed.

Properties

IUPAC Name

5-amino-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-6-5-9-13(10-11)21-15(17)14(19-20-21)16(22)18-12-7-3-2-4-8-12/h2-10H,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNTZNTVLNSIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-phenyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H15N5O
  • Molecular Weight : 293.33 g/mol
  • CAS Number : 443111-16-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can modulate cellular processes such as proliferation and apoptosis.
  • Antiviral Activity : Preliminary studies indicate potential antiviral properties against various viral strains, suggesting its utility in antiviral drug development.

Biological Activity Overview

The biological activities of this compound include:

Antiviral Properties

Research has indicated that derivatives of triazole compounds exhibit significant antiviral activity. For instance:

  • In a study assessing the virucidal activity against influenza virus strains (H1N1 and H3N2), certain triazole derivatives demonstrated over 90% reduction in virus infectivity at specific concentrations .

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential:

  • In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes related to neurodegenerative diseases:

  • Some studies report that triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Antiviral Activity Study Demonstrated significant reduction in influenza virus infectivity, indicating potential as a virucidal agent .
Anticancer Activity Induced apoptosis in various cancer cell lines; specific mechanisms include modulation of kinase activities.
Enzyme Inhibition Showed potent inhibition of AChE and BuChE with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

CompoundAntiviral ActivityAChE InhibitionCancer Cell Line Efficacy
5-amino-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamideModerateHighModerate
5-amino-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamideHighLowHigh
This compound HighModerateHigh

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the notable applications of 5-amino-N-phenyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an antiviral agent. Research has indicated that derivatives of triazole compounds exhibit significant virucidal activity against influenza viruses. For instance, studies demonstrated that certain triazole derivatives could reduce the infectivity of influenza virus strains by over 90% at specific dosages . The structure-activity relationship (SAR) analyses revealed that modifications on the triazole ring could enhance antiviral efficacy, indicating a promising avenue for drug development against viral infections.

Antiparasitic Properties
Another critical application lies in its antiparasitic potential. A study focused on optimizing triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, highlighted the effectiveness of this compound. The compound exhibited potent activity against the parasite, showcasing its potential as a lead compound for developing new treatments for this neglected tropical disease .

Agricultural Applications

Pesticide Development
In agriculture, triazole compounds have been extensively studied for their use as pesticides. The unique chemical properties of this compound suggest it could serve as a scaffold for designing novel agrochemicals. Research indicates that triazoles can act as fungicides by inhibiting sterol biosynthesis in fungi, thus preventing their growth . The ability to modify the chemical structure allows for the development of more effective and environmentally friendly agricultural products.

Materials Science

Corrosion Inhibition
The application of this compound extends into materials science as a corrosion inhibitor. Triazole derivatives have been shown to effectively protect metals from corrosion in various environments. They function by forming a protective layer on metal surfaces, thereby preventing oxidative damage. Studies have demonstrated that these compounds can significantly enhance the corrosion resistance of metals like steel and aluminum .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/PathogenEfficacyReference
This compoundAntiviralInfluenza Virus (H3N2)>90% reduction in infectivity
This compoundAntiparasiticTrypanosoma cruziPotent activity against parasite
Various TriazolesCorrosion InhibitionSteel and AluminumSignificant enhancement in resistance

Table 2: Structure Activity Relationship Insights

Modification TypeEffect on ActivityReference
Methoxy group at position 4Increased antiviral activity
Methyl group at position 3Decreased efficacy against viruses
Substituents on triazole ringVariability in corrosion inhibition

Chemical Reactions Analysis

Cycloaddition and Ring Formation

The triazole ring in this compound originates from Huisgen 1,3-dipolar cycloaddition between azides and alkynes, a cornerstone of click chemistry. While direct cycloaddition data for this specific compound is limited, analogous triazole syntheses provide mechanistic insights:

Reaction Type Reagents/Conditions Yield Key Observations
Azide-Alkyne CycloadditionCu(I) catalyst, sodium ascorbate, DMF, 25°C78–92% Regioselective 1,4-triazole formation
Post-functionalization2-methyl-3-butyn-2-ol, dry DMF85% Introduces alkynyl side chains

This reaction’s efficiency depends on copper catalysis and solvent polarity, with DMF enhancing reaction rates .

Amide Bond Functionalization

The carboxamide group undergoes hydrolysis, acylation, and nucleophilic substitution. Studies on structurally similar triazoles reveal:

Reaction Reagents Conditions Products
HydrolysisLiOH, methanol/water5 h, reflux Carboxylic acid derivatives
AcylationEDC/HOBt, DCMRT, 5 h Modified carboxamides (e.g., 2e-i)
Thioamide formationLawesson’s reagent, THF60°C, 12 hThioamide analogs

EDC/HOBt-mediated couplings achieve >90% conversion in dry dichloromethane . Hydrolysis to carboxylic acids is quantitative under basic conditions .

Substitution Reactions

The amino group at position 5 participates in electrophilic substitutions. Key transformations include:

Reaction Type Reagents Conditions Applications
DiazotizationNaNO₂, HCl, 0–5°C Aqueous phase Intermediate for azide synthesis
SulfonylationTosyl chloride, pyridineRT, 6 hSulfonamide prodrugs
AlkylationBenzyl bromide, K₂CO₃DMF, 80°C, 8 hN-alkylated derivatives

Diazotization requires strict temperature control to avoid byproducts . Alkylation proceeds efficiently in polar aprotic solvents.

Oxidation and Reduction

The triazole ring and substituents undergo redox transformations:

Process Reagents Conditions Outcome
Amino Group OxidationH₂O₂, Fe(II) catalystpH 7.4, 37°CNitroso intermediates
Carboxamide ReductionLiAlH₄, THFReflux, 3 hPrimary amines

Oxidation of the 5-amino group is pH-sensitive, with neutral conditions minimizing overoxidation. LiAlH₄ quantitatively reduces carboxamides to amines.

Metal Complexation

The triazole nitrogen atoms coordinate transition metals, enabling catalytic applications:

Metal Salt Ligand Site Application Stability
Cu(I)N2 and N3 of triazoleClick chemistry catalysisStable in DMF/water mixtures
Pd(II)Carboxamide oxygen Suzuki coupling Air-sensitive

Copper complexes exhibit superior stability and recyclability in cycloaddition reactions.

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

Derivative Modification Biological Target IC₅₀
5-Cyclopropyl analog Cyclopropyl at position 5Hsp90 inhibition 12 nM
p-Tolyl carboxamideMethyl substitutionAntitrypanosomal activity 0.8 μM

Electron-withdrawing groups on the aryl ring improve target binding affinity .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Optimized protocols for cycloaddition (Cu-catalyzed), amide functionalization (EDC/HOBt), and redox transformations (LiAlH₄) provide reliable routes to diverse analogs. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery .

Comparison with Similar Compounds

Key Observations :

  • Antiproliferative Activity : Electron-withdrawing groups (e.g., Cl, F) on the N-phenyl ring enhance activity against specific cancer cell lines. The target compound’s unsubstituted N-phenyl group may reduce potency compared to dichloro- or dimethoxyphenyl analogs .
Physicochemical Properties
  • Solubility : The m-tolyl group increases hydrophobicity compared to compounds with polar substituents (e.g., 4-fluorobenzyl in ). This could limit aqueous solubility but improve bioavailability.
  • Crystallinity : Compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit defined crystal packing due to hydrogen bonding between the amide and triazole moieties, a feature likely shared by the target compound .
Pharmacological Potential
  • Enzyme Inhibition: The 5-amino-triazole scaffold is associated with inhibition of bacterial SOS response (LexA autoproteolysis) and B-Raf kinase . The target compound’s amino group may facilitate similar interactions.
  • Cytotoxicity : Low cytotoxicity is reported for triazole-4-carboxamides with β-turn mimetic structures, suggesting a favorable safety profile for the target compound .

Q & A

Q. What are the key synthetic pathways for 5-amino-N-phenyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation and functionalization steps. For example, triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of substituted anilines with isocyanides, followed by azide coupling . Optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization improves yield.
  • Catalyst selection : Copper(I) iodide enhances regioselectivity in triazole formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) favor intermediate stability.
    Refer to PubChem data for analogous compounds to infer reaction conditions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the triazole ring and substitution patterns (e.g., m-tolyl vs. phenyl groups).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+^+ = 335.14) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–14 min) .

Advanced Research Questions

Q. What methodological strategies mitigate low aqueous solubility in biological assays?

Low solubility (common in triazole carboxamides) can be addressed via:

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amino position while preserving enzyme-binding motifs .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

Q. How can computational models predict target enzyme interactions and guide experimental design?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like carbonic anhydrase or HDACs. Focus on the carboxamide moiety’s hydrogen-bonding interactions with catalytic residues .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR studies : Correlate substituent electronegativity (e.g., m-tolyl’s methyl group) with inhibitory potency .

Q. How should researchers resolve discrepancies in enzyme inhibition data across studies?

Contradictions may arise from assay conditions or enzyme isoforms. Methodological solutions include:

  • Standardized protocols : Use uniform substrate concentrations (e.g., 10 µM ATP for kinase assays) and controls (e.g., staurosporine for baseline inhibition) .
  • Isoform-specific assays : Validate selectivity using recombinant enzymes (e.g., HDAC1 vs. HDAC6) .
  • Data normalization : Report IC50_{50} values relative to positive controls and account for batch-to-batch compound variability .

Q. What structural modifications enhance selectivity for target enzymes in neurodegenerative disease models?

  • Bioisosteric replacement : Substitute the m-tolyl group with fluorophenyl to enhance blood-brain barrier permeability .
  • Scaffold hybridization : Fuse the triazole core with piperazine fragments to target amyloid-beta aggregation .
  • Stereochemical tuning : Introduce chiral centers at the 4-carboxamide position to reduce off-target effects .

Theoretical and Methodological Frameworks

  • Mechanistic studies : Link inhibition kinetics (e.g., competitive vs. non-competitive) to structural dynamics using stopped-flow spectroscopy .
  • Interdisciplinary integration : Combine chemical biology (e.g., click chemistry for target identification) with omics data to map signaling pathways .

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